molecular formula C26H22B2O4 B13404853 ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid

((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid

Cat. No.: B13404853
M. Wt: 420.1 g/mol
InChI Key: VOFODXVDWBSTOM-UHFFFAOYSA-N
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Description

((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid: is a compound known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of tetraphenylethene with boronic acid derivatives. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a Suzuki coupling reaction. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
  • 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
  • 1,1-Dibromo-2,2-diphenylethylene

Uniqueness: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring fluorescence-based detection .

Properties

Molecular Formula

C26H22B2O4

Molecular Weight

420.1 g/mol

IUPAC Name

[4-[1-(4-boronophenyl)-2,2-diphenylethenyl]phenyl]boronic acid

InChI

InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,29-32H

InChI Key

VOFODXVDWBSTOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)B(O)O)(O)O

Origin of Product

United States

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